Chemical Identity Provenance: KCNQ1 activator-1 as Defined Intermediate in ML277 Discovery Series
KCNQ1 activator-1 is explicitly designated as 'compound 3' in the medicinal chemistry optimization campaign that led to the discovery of ML277 [1]. This direct lineage establishes its structural relationship to the well-characterized ML277 probe. In contrast, other commercially available activators like C28 belong to entirely distinct chemical series (EC50 = 7.6 μM) , and phenylboronic acid (PBA) represents a simple boronic acid scaffold with millimolar potency [2].
| Evidence Dimension | Chemical Series Provenance |
|---|---|
| Target Compound Data | Designated 'compound 3' in ML277 discovery series; structure contains N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-(phenylsulfonyl)piperidine-2-carboxamide core |
| Comparator Or Baseline | ML277 (final optimized probe, EC50 = 260 nM); C28 (unrelated chemotype, EC50 = 7.6 μM); PBA (simple boronic acid, mM potency) |
| Quantified Difference | Not applicable for this dimension (chemical identity and synthetic provenance) |
| Conditions | Medicinal chemistry optimization series from high-throughput thallium influx screen of >300,000 compounds |
Why This Matters
Procurement of a compound with a defined position in a published SAR series enables more rigorous interpretation of results and facilitates cross-reference to the broader ML277 literature, which is not possible with compounds from unrelated chemical series.
- [1] Mattmann ME, et al. Identification of (R)-N-(4-(4-methoxyphenyl)thiazol-2-yl)-1-tosylpiperidine-2-carboxamide, ML277, as a novel, potent and selective K(v)7.1 (KCNQ1) potassium channel activator. Bioorg Med Chem Lett. 2012;22(18):5936-5941. View Source
- [2] Mruk K, Kobertz WR. Discovery of a novel activator of KCNQ1-KCNE1 K+ channel complexes. PLoS One. 2009;4(1):e4236. View Source
